molecular formula C9H10N4 B2472389 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile CAS No. 67130-88-5

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2472389
CAS No.: 67130-88-5
M. Wt: 174.207
InChI Key: FWJHSBPSHMFXEO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrrolidine ring attached to a pyrazine ring, with a nitrile group at the second position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with pyrrolidine under suitable conditions. One common method includes heating the reactants in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reactants and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine and pyrazine rings can engage in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile is unique due to the specific positioning of the pyrrolidine and nitrile groups on the pyrazine ring. This configuration can result in distinct chemical reactivity and biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJHSBPSHMFXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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